molecular formula C17H17N7OS2 B12592345 Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-

Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-

Cat. No.: B12592345
M. Wt: 399.5 g/mol
InChI Key: WOLPWOFIZMGILR-UHFFFAOYSA-N
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Description

Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)- involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and specific applications. Examples of similar compounds include:

Properties

Molecular Formula

C17H17N7OS2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N7OS2/c1-8(2)10-4-5-12-11(6-10)14-15(18-12)20-16(23-22-14)26-7-13(25)19-17-24-21-9(3)27-17/h4-6,8H,7H2,1-3H3,(H,18,20,23)(H,19,24,25)

InChI Key

WOLPWOFIZMGILR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)C(C)C)N=N2

Origin of Product

United States

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